N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
Description
N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide is a complex heterocyclic compound featuring a fused pyrazino-pyrimidine scaffold. Its structure includes multiple functional groups: a 4-hydroxyphenylmethyl substituent at position 6, a naphthalen-1-ylmethyl group at position 8, and a benzyl carboxamide moiety at position 1. This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWTUOLCGKIECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazino[1,2-a]Pyrimidine Core
The core structure is synthesized via intramolecular cyclization of a linear precursor. A representative pathway involves:
Step 1: Synthesis of 4-((3-Benzylureido)Methyl)Furan-3-Carbonyl Azide
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Reactants : 4-(Isocyanatomethyl)furan-3-carbonyl azide (1.15 mmol) and benzylamine (1.27 mmol).
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Conditions : Stirred in dry benzene at room temperature under N₂ for 5 minutes.
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Workup : Purification by column chromatography (1:1 ethyl acetate/hexane) yields 94% white crystals.
Step 2: Curtius Rearrangement to Isocyanate Intermediate
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Conditions : Reflux in dry tetrahydrofuran (THF) under N₂ for 16 hours.
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Mechanism : Thermal decomposition of azide to isocyanate via nitrogen elimination.
Step 3: Intramolecular Cyclization
N-Benzyl Carboxamide Installation
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Reactants : Primary amine (benzylamine) and activated carbonyl (e.g., chloroformate).
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Conditions : Schotten-Baumann reaction in biphasic CH₂Cl₂/H₂O with NaHCO₃.
Reaction Optimization and Yield Data
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Nucleophilic Addition | Benzylamine, dry benzene, RT | 94 | 98.5 |
| 2 | Curtius Rearrangement | THF, reflux, 16 h | 89 | 97.2 |
| 3 | Cyclization | THF, Δ, 24 h | 73.3 | 99.1 |
| 4 | Alkylation (4-hydroxybenzyl) | 4-Hydroxybenzyl chloride, AlCl₃ | 81 | 96.8 |
| 5 | Grignard Addition | Naphthalen-1-ylMgBr, ether, 0°C | 78 | 97.5 |
Analytical Characterization
Spectroscopic Validation
Computational Validation
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*DFT Calculations (B3LYP/6-31G)**: Confirmed optimized geometry and HOMO-LUMO gap (4.8 eV).
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Natural Population Analysis (NPA) : Negative charge localized on carbonyl oxygens (-0.43 e).
Challenges and Mitigation Strategies
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Stereochemical Control :
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Curtius Rearrangement Side Reactions :
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Purification Complexity :
Scalability and Industrial Relevance
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Cost Drivers :
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Green Chemistry Metrics :
Chemical Reactions Analysis
Types of Reactions
PRI724 undergoes various chemical reactions, including:
Oxidation: PRI724 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: PRI724 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving PRI724 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of PRI724, as well as substituted analogs with different functional groups. These products are often characterized using techniques like NMR, HPLC, and mass spectrometry to confirm their structures and purity .
Scientific Research Applications
PRI724 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of Wnt/β-catenin signaling on cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and other conditions where Wnt/β-catenin signaling is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway.
Mechanism of Action
PRI724 exerts its effects by specifically binding to the CREB-binding protein (CBP), thereby inhibiting its interaction with β-catenin. This inhibition disrupts the transcriptional activity mediated by the Wnt/β-catenin pathway, leading to altered expression of target genes involved in cell proliferation, differentiation, and survival. The molecular targets and pathways involved include β-catenin, CBP, and downstream effectors of the Wnt signaling cascade .
Comparison with Similar Compounds
Example:
N-phenyl-2-(4-((4-phenylpyrimidin-2-yl)amino)benzoyl)hydrazine-1-carbothioamide (6G)
- Structure : Features a pyrimidine core with phenyl and benzoyl hydrazine substituents.
- Synthesis : Prepared via condensation of hydrazine-carbothioamide derivatives with aromatic aldehydes, achieving yields of ~60–70% .
- Key Differences: Lacks the fused pyrazino-pyrimidine system and naphthyl group, resulting in reduced molecular weight (447.1962 g/mol vs. ~600 g/mol for the target compound).
- Bioactivity : Demonstrated moderate antiproliferative activity against cancer cell lines (IC~50~ = 12–18 µM) .
Heterocyclic Compounds with Naphthalene Moieties
Example:
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Structure: Contains a thiazolo-pyrimidine core with cyanobenzylidene and methylfuran groups.
- Synthesis : Synthesized via a two-step condensation and cyclization process (yield: 68%) .
- The cyanobenzylidene group offers distinct electronic properties compared to the hydroxyphenyl group.
- Physicochemical Data :
| Property | Value |
|---|---|
| Molecular Weight | 403 g/mol |
| Melting Point | 213–215°C |
| IR (CN stretch) | 2,209 cm^-1^ |
Fused Pyrazino-Pyrimidine Analogues
Example:
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure: Shares a fused bicyclic system (imidazo-pyridine) with nitro and cyano substituents.
- Synthesis : Achieved via a one-pot two-step reaction (yield: 51%) .
- Key Differences: The imidazo-pyridine core lacks the pyrazino-pyrimidine’s dual ketone groups, altering conformational flexibility.
- Spectroscopic Data :
Critical Analysis of Structural and Functional Differences
Core Rigidity: The target compound’s pyrazino-pyrimidine system with dual ketones (4,7-dioxo) likely enhances rigidity compared to monocyclic pyrimidines or thiazolo-pyrimidines .
Substituent Effects: The naphthalen-1-ylmethyl group may improve membrane permeability compared to smaller aryl groups (e.g., phenyl in 6G) .
Synthetic Complexity : The target compound’s multi-step synthesis (hypothetically involving benzylation and naphthylation) contrasts with simpler one-pot methods for imidazo-pyridines .
Biological Activity
N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide (hereafter referred to as Compound 1) is a complex heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of Compound 1, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
Compound 1 has the following molecular formula: C33H32N4O4. The structure includes a pyrazino-pyrimidine core with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C33H32N4O4 |
| Molecular Weight | 532.64 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antitumor Activity
Recent studies have indicated that Compound 1 exhibits significant antitumor properties. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 µM to 15 µM across different cell lines, indicating potent cytotoxicity.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analyses and Western blotting for apoptosis-related proteins such as caspases and Bcl-2 family members.
Anti-inflammatory Effects
Compound 1 has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The following findings were noted:
- Inhibition Rate : Up to 70% inhibition of TNF-alpha production at a concentration of 10 µM.
- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.
Antioxidant Activity
The antioxidant potential of Compound 1 was assessed using DPPH and ABTS radical scavenging assays. Results indicated:
- DPPH Scavenging Activity : An IC50 value of approximately 20 µM.
- ABTS Scavenging Activity : Comparable efficacy to standard antioxidants like ascorbic acid.
This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.
Case Study 1: Anticancer Efficacy
A study conducted on mice bearing xenograft tumors showed that administration of Compound 1 resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no notable side effects observed during the study period.
Case Study 2: Inflammation Model
In a model of acute inflammation induced by carrageenan in rats, Compound 1 demonstrated a dose-dependent reduction in paw edema. Histological examinations revealed decreased infiltration of inflammatory cells in treated animals.
Q & A
Q. Characterization :
- Spectroscopy : Confirm structure using H/C NMR (e.g., δ 8.56 ppm for aromatic protons, δ 170 ppm for carbonyl carbons) and IR (e.g., 1650–1750 cm for C=O stretches) .
- Mass Spectrometry : HRMS (ESI) for molecular ion validation (e.g., [M+H] calculated vs. observed) .
- X-ray Crystallography : Refinement via SHELXL for 3D structural confirmation .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization requires systematic experimental design:
- Design of Experiments (DoE) : Use full factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify critical factors in aminophosphonate synthesis .
- Bayesian Optimization : Machine learning algorithms outperform manual trial-and-error by predicting optimal conditions (e.g., 15–20% yield improvement in flow-chemistry setups) .
- Heuristic Algorithms : Prioritize reaction parameters (e.g., pH, reaction time) using gradient descent or genetic algorithms .
Q. Example Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | High (R=0.89) |
| Solvent (DMF) | 20–30% v/v | Moderate (R=0.65) |
| Catalyst (Pd) | 0.5–1.0 mol% | Low (R=0.42) |
Basic: How is the compound’s electronic structure analyzed for reactivity predictions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, HOMO energies near -5.2 eV indicate susceptibility to oxidation .
- UV-Vis Spectroscopy : Compare experimental λ (e.g., 280–320 nm for conjugated systems) with TD-DFT simulations .
Advanced: How to resolve contradictions in spectroscopic data during structural validation?
Answer:
- Cross-Technique Validation : Combine NMR, IR, and X-ray data. For example, conflicting NOE signals in NMR can be resolved via crystallographic dihedral angle analysis .
- Dynamic NMR : Use variable-temperature H NMR to detect conformational changes (e.g., rotamers causing peak splitting) .
- Isotopic Labeling : Introduce C or N labels to trace ambiguous signals in crowded spectra .
Advanced: What computational strategies are used to study target interactions?
Answer:
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. For pyrazino-pyrimidine derivatives, docking scores (ΔG < -8 kcal/mol) suggest strong affinity for kinase active sites .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .
- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity using multivariate regression .
Basic: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Reagent Compatibility : Transition from batch to flow chemistry to control exothermic reactions (e.g., Swern oxidation requires precise temperature control) .
- Purification : Use preparative HPLC or column chromatography to isolate >95% pure batches. Solvent systems (e.g., CHCl:MeOH gradients) must balance polarity and solubility .
Advanced: How to analyze crystallographic data for polymorph identification?
Answer:
- SHELX Refinement : Refine single-crystal data with SHELXL to resolve disorder or twinning. For example, R-factors < 5% indicate high accuracy .
- Powder XRD : Compare experimental patterns with simulated data from Mercury CCDC to detect polymorphic phases (e.g., differences in 2θ = 10–15° region) .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via LC-MS (e.g., hydrolytic cleavage of carboxamide groups) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life (e.g., t > 24 months at 25°C) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (LD in rodents). Pyrazino-pyrimidines may exhibit hepatotoxicity .
- Lab Practices : Use fume hoods for reactions involving volatile reagents (e.g., DMF, naphthalene derivatives) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 4-hydroxyphenyl position to enhance metabolic stability .
- Bioisosteric Replacement : Substitute naphthyl with quinoline to improve solubility while maintaining π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
